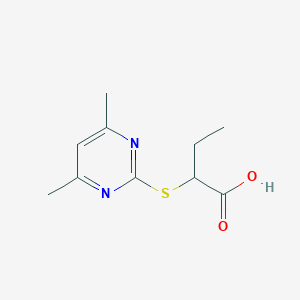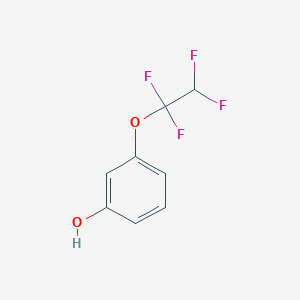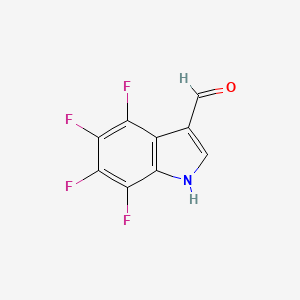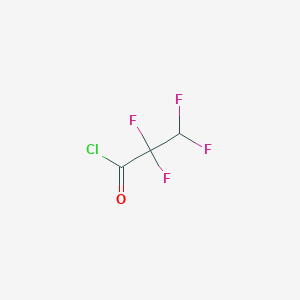
3,4,5-三氟苯甲醇
概述
描述
3,4,5-Trifluorobenzyl alcohol: is a chemical compound with the molecular formula C7H5F3O and a molecular weight of 162.11 g/mol . It is also known by its IUPAC name, (3,4,5-trifluorophenyl)methanol . This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzyl position . It is a colorless liquid with a density of 1.385 g/cm³ and a boiling point of 203-204°C .
科学研究应用
Chemistry: 3,4,5-Trifluorobenzyl alcohol is used as a chemical reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex fluorinated compounds .
Biology and Medicine: In biological research, 3,4,5-trifluorobenzyl alcohol is used to study the effects of fluorinated compounds on biological systems. It may also be used in the development of pharmaceuticals, particularly those that require fluorinated aromatic compounds for enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, 3,4,5-trifluorobenzyl alcohol is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .
作用机制
Target of Action
3,4,5-Trifluorobenzyl alcohol is primarily used as a chemical reagent It’s known to cause skin and eye irritation, and may cause respiratory irritation .
Mode of Action
It’s important to note that the compound’s interaction with its targets can lead to irritation in the skin, eyes, and respiratory system .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The primary known effects of 3,4,5-Trifluorobenzyl alcohol are skin and eye irritation, and it may cause respiratory irritation . These effects are likely the result of the compound’s interaction with biological tissues.
Action Environment
The action of 3,4,5-Trifluorobenzyl alcohol can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and action in aqueous environments. Additionally, it should be stored in a cool, dry place in a tightly closed container to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorobenzyl alcohol can be synthesized through various methods. One common synthetic route involves the reduction of 3,4,5-trifluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of 3,4,5-trifluorobenzyl alcohol may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. The product is often purified using industrial-scale distillation or chromatography techniques .
化学反应分析
Types of Reactions: 3,4,5-Trifluorobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, CrO3, acidic conditions.
Reduction: NaBH4, LiAlH4, inert solvents like THF or ethanol.
Substitution: SOCl2, other halogenating agents.
Major Products Formed:
Oxidation: 3,4,5-Trifluorobenzaldehyde.
Reduction: 3,4,5-Trifluorobenzylamine.
Substitution: 3,4,5-Trifluorobenzyl chloride.
相似化合物的比较
Comparison: 3,4,5-Trifluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can significantly influence its chemical and physical properties compared to other fluorinated benzyl alcohols. For example, 2,4,5-trifluorobenzyl alcohol has a different substitution pattern, which can lead to variations in reactivity and applications . Similarly, 2,3,4,5,6-pentafluorobenzyl alcohol, with all positions fluorinated, exhibits distinct properties such as increased electron-withdrawing effects and higher stability .
属性
IUPAC Name |
(3,4,5-trifluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFRSLKOPFWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380344 | |
| Record name | 3,4,5-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-37-2 | |
| Record name | 3,4,5-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220227-37-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


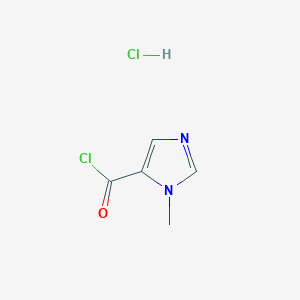
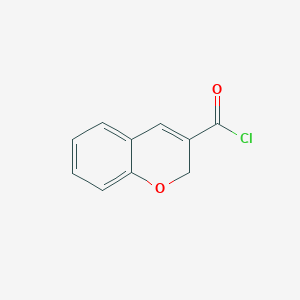




![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)
![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)

